molecular formula C24H24N4O2 B2812340 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900294-33-9

1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2812340
CAS No.: 900294-33-9
M. Wt: 400.482
InChI Key: KNEPLCRYUZNHMH-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused heterocyclic core with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one skeleton. Key structural features include:

  • 1-Benzyl substitution: Enhances lipophilicity and may influence receptor binding via aromatic interactions.
  • 9-Methyl group: Likely improves metabolic stability by reducing oxidative degradation.

Synthesis: The compound is synthesized via refluxing 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl-N-methyl(N-benzyl)glycinate in methanol and triethylamine, followed by recrystallization .

Properties

IUPAC Name

6-benzyl-10-methyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-9-8-14-27-21(17)25-22-19(23(27)29)15-20(24(30)26-12-6-3-7-13-26)28(22)16-18-10-4-2-5-11-18/h2,4-5,8-11,14-15H,3,6-7,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPLCRYUZNHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core:

    Introduction of the Benzyl and Methyl Groups:

    Attachment of the Piperidine-1-carbonyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

1-Benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA, leading to disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

The pyridopyrrolopyrimidine core is conserved in analogs, but substituent variations significantly alter physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Substituent Variations and Molecular Properties
Compound Name 1-Substituent 2-Substituent Molecular Formula Molecular Weight Key Features
Target Compound Benzyl Piperidine-1-carbonyl C₂₄H₂₃N₅O₂ 421.48 High lipophilicity; moderate polarity from piperidine
2-[(4-Ethyl-1-piperazinyl)carbonyl]-1-(3-methoxypropyl)-9-methyl analog 3-Methoxypropyl 4-Ethylpiperazine-1-carbonyl C₂₂H₂₉N₅O₃ 411.51 Increased solubility (methoxy group); extended piperazine side chain
1-Benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl) analog Benzyl 4-Phenylpiperazine-1-carbonyl C₂₉H₂₈N₆O₂ 500.58 Enhanced π-π interactions (phenyl group); higher molecular weight
7-(1-Methyl-1H-pyrrole-2-carbonyl)-2-phenyl-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9-one N/A (different core) Pyrrole-2-carbonyl C₂₁H₁₉N₅O₂ 373.41 Smaller core; reduced steric bulk; lower logP (2.13)
Key Observations:

1-Substituent Effects :

  • Benzyl (target compound) vs. 3-methoxypropyl (): The benzyl group increases aromatic interactions, while 3-methoxypropyl enhances hydrophilicity.
  • 3-Methoxypropyl may improve aqueous solubility, critical for bioavailability .

2-Substituent Diversity: Piperidine-1-carbonyl (target) vs. 4-Phenylpiperazine-1-carbonyl (): The phenyl group could enhance binding to hydrophobic pockets in enzymes or receptors .

Core Modifications: Pyrazolo-pyrido-pyrimidinones () exhibit reduced steric hindrance and lower molecular weights, which may improve membrane permeability .

Pharmacokinetic and Pharmacodynamic Implications

  • Hydrogen Bonding : Piperidine and piperazine moieties () increase hydrogen-bond acceptor capacity, enhancing solubility and target affinity .
  • Metabolic Stability : The 9-methyl group in the target compound likely protects against oxidation, a feature shared with analogs in and .

Structural-Activity Relationship (SAR) Trends

Piperazine/Piperidine Modifications :

  • Ethyl or phenyl substitutions on piperazine () may fine-tune selectivity for specific targets (e.g., kinases or GPCRs) compared to the unsubstituted piperidine in the target compound.

Aromatic vs. Aliphatic Substituents :

  • Benzyl (target) and phenylpiperazine () groups favor interactions with aromatic residues in binding sites, while aliphatic chains (e.g., 3-methoxypropyl) may reduce off-target effects .

Biological Activity

1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of protein kinases, which play crucial roles in various signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Molecular Structure and Properties

The molecular formula of this compound is C25H26N4O2, with a molecular weight of approximately 414.509 g/mol. The structural complexity includes a fused bicyclic arrangement with significant functional groups that enhance its potential for biological interactions.

Property Value
Molecular FormulaC25H26N4O2
Molecular Weight414.509 g/mol
Purity~95%

The primary mechanism of action for this compound involves the inhibition of Janus Kinase 3 (JAK3), a key player in the signaling pathways associated with immune response and hematopoiesis. JAK3 inhibition is particularly relevant for therapeutic applications in autoimmune diseases and certain cancers where dysregulated kinase activity is prevalent.

Interaction Studies

Recent studies utilizing techniques such as surface plasmon resonance and molecular docking have demonstrated that this compound can effectively bind to JAK3 and potentially other kinases involved in critical signaling pathways. This binding affinity suggests a promising pharmacological profile for further development.

Biological Activities

Research indicates that compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class exhibit significant biological activities:

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa and HCT116.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family:

  • Inhibition of CDK Activity : Compounds similar to this compound have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • Example: A related compound exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Selectivity Studies : Research has shown that modifications to the pyrido-pyrimidine scaffold can enhance selectivity towards specific kinases while reducing off-target effects .

Synthesis Pathways

The synthesis of this compound typically involves multiple synthetic routes. Common methods include:

  • Buchwald–Hartwig Coupling : A widely used method for forming carbon-nitrogen bonds.
  • Suzuki Coupling : Employed for creating carbon-carbon bonds between aryl halides and boronic acids.

These synthetic strategies highlight the complexity and precision required in developing this class of compounds.

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